

Crystal Structure Analysis of Nitrocyanamide Derivatives: A Technical Guide

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Compound of Interest

Compound Name: Nitrocyanamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of **nitrocyanamide** derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative structural data, and visualizations of key processes and interactions. The **nitrocyanamide** anion (NCA^-), a structural hybrid of dicyanamide and dinitramide, is a versatile building block for energetic materials and coordination compounds, making its structural elucidation a critical aspect of materials science.[1]

Synthesis and Crystallization of Nitrocyanamide Derivatives

The synthesis of **nitrocyanamide** derivatives, particularly its salts, is often achieved through metathetical reactions. A common precursor is silver **nitrocyanamide** (AgNCA), which can be reacted with various metal chlorides or nitrogen-rich bases to yield the desired products.[1][2] The choice of solvent is crucial for obtaining single crystals suitable for X-ray diffraction analysis, with mixtures of methanol and acetonitrile, or acetonitrile and water being frequently employed.[1]

General Experimental Protocol for the Synthesis of Nitrogen-Rich Nitrocyanamide Salts

A typical synthesis involves the reaction of silver **nitrocyanamide** with a hydrochloride salt of a nitrogen-rich cation in a suitable solvent. The insoluble silver chloride precipitates, leaving the desired **nitrocyanamide** salt in solution. Slow evaporation of the solvent or cooling of the solution then yields single crystals.

Example: Synthesis of Ammonium **Nitrocyanamide** (2), Hydrazinium **Nitrocyanamide** (3a), and Triaminoguanidinium **Nitrocyanamide** (5a)[1]

- Preparation of Silver **Nitrocyanamide** (6a): Silver **nitrocyanamide** is prepared from commercially available nitroguanidine.[1]
- Reaction: The respective hydrochloride salt (ammonium chloride, hydrazinium chloride, or triaminoguanidinium chloride) is dissolved in a solvent mixture (e.g., methanol/acetonitrile or water).[1]
- Metathesis: A stoichiometric amount of silver **nitrocyanamide** (6a) is added to the solution. The mixture is stirred, leading to the formation of a silver chloride precipitate.[1]
- Filtration: The silver chloride precipitate is removed by filtration.
- Crystallization: The filtrate, containing the dissolved nitrogen-rich **nitrocyanamide** salt, is allowed to slowly evaporate at room temperature. Single crystals suitable for X-ray diffraction are obtained from the concentrated solution. For instance, single crystals of salts 2, 3a, and 5a were obtained using mixtures of methanol and acetonitrile or acetonitrile and water as green solvents.[1]

Experimental Workflow

The overall process from synthesis to crystal structure determination can be visualized as follows:



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Caption: Experimental workflow from synthesis to crystal structure analysis.

Crystallographic Data of Nitrocyanamide Derivatives

The crystal structures of several **nitrocyanamide** salts have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in the tables below. These parameters are fundamental for understanding the packing of molecules in the solid state and for correlating structure with properties.^{[3][4]}

Crystallographic Data for Nitrogen-Rich Nitrocyanamide Salts

Compound	Formula	Crystal System	Space Group	Z	a (Å)	b (Å)	c (Å)	β (°)	V (Å ³)	ρ (g cm ⁻³)	T (K)	Ref.
Ammonium Nitrocyana mid e (2)	CH ₄ N ₄ O ₂	Monoclinic	P2 ₁ /c	4	1.561	173	[1]					
Hydrazinium Nitrocyana mid e (3a)	CH ₅ N ₅ O ₂	Monoclinic	P2 ₁ /c	4	1.606	123	[1]					
Triaminoguanidinium Nitrocyana mid e (5a)	C ₂ H ₉ N ₉ O ₂	Monoclinic	P2 ₁ /c	4	1.457	102	[1]					

Tria				
min				
ogu				
anid				
iniu				
m				
Nitr	C ₂ H			
ocy	¹² Ag	1.93	123	[1]
ana	N ₁₂	3		
mid	O ₆			
e				
Arg				
enta				
te(l)				
(5b)				

Note: Specific unit cell parameters (a, b, c, β , V) were not provided in the snippets for all compounds and would require access to the full crystallographic information files (CIFs).

Crystallographic Data for a Cyanohydrazide Derivative

For comparison, the crystallographic data for a related N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide is provided.[5]

Compound	Formula	Cryst al Syste m	Spac e Grou p	Z	a (Å)	b (Å)	c (Å)	V (Å ³)	Ref.
N'- cyano- N,N'- dimeth yl-4- nitrobe nzohy drazid e	C ₁₀ H ₁₀ N ₄ O ₃	Orthor hombi c	P2 ₁ 2 ₁ 2 1	8.1974 (6)	10.669 6(7)	12.976 6(8)	1134.4 (1)	[5]	

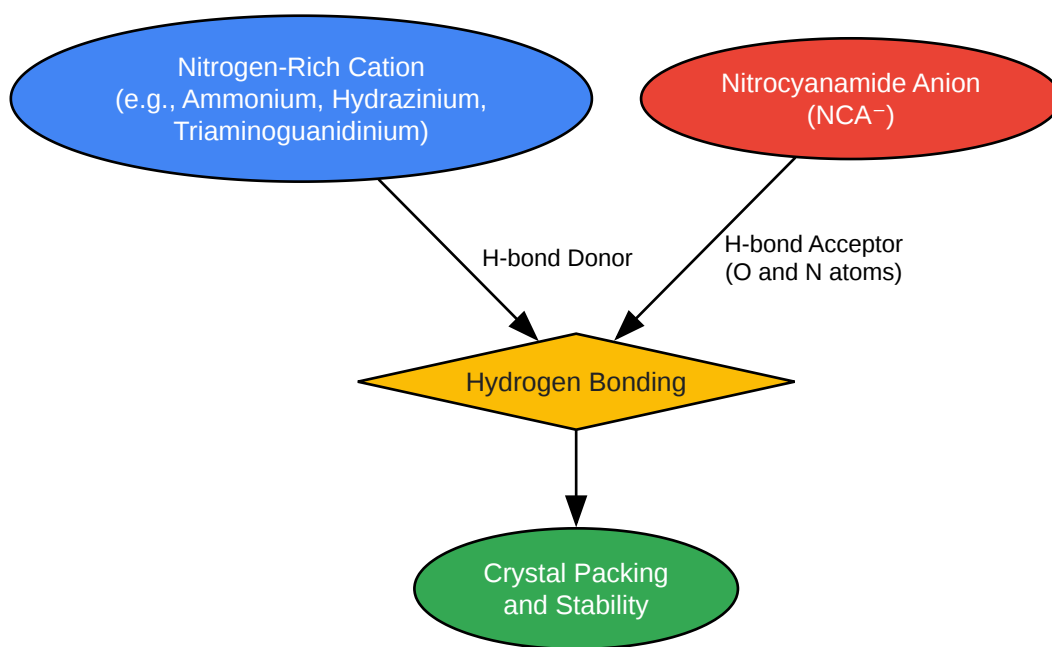
Molecular Geometry and Intermolecular Interactions

The molecular geometry of the **nitrocyanamide** anion and the nature of intermolecular interactions play a crucial role in determining the crystal packing and the overall properties of the material.[6][7] Hydrogen bonding is a dominant intermolecular force in the crystals of nitrogen-rich **nitrocyanamide** salts.[1]

In the triaminoguanidinium salt (5a), every hydrogen atom of the cation participates in the formation of a strong network of hydrogen bonds.[1] The **nitrocyanamide** anion acts as a hydrogen bond acceptor through its oxygen atoms and the nitrile group.[1] The analysis of these non-covalent interactions is essential for understanding the stability and properties of these energetic materials.[8][9]

Signaling Pathway of Intermolecular Interactions

The following diagram illustrates the key intermolecular interactions observed in the crystal structures of nitrogen-rich **nitrocyanamide** salts.



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Caption: Intermolecular hydrogen bonding in **nitrocyanamide** salts.

Conclusion

The crystal structure analysis of **nitrocyanamide** derivatives provides valuable insights into their synthesis, molecular geometry, and intermolecular interactions. The data presented in this guide, including detailed experimental protocols and crystallographic parameters, serves as a foundational resource for the rational design of new energetic materials and coordination compounds with tailored properties. The use of single-crystal X-ray diffraction is indispensable for the unambiguous determination of the three-dimensional atomic arrangement, which is a prerequisite for structure-property relationship studies.[3][4][10] Further research focusing on the synthesis of new derivatives and a comprehensive analysis of their crystal structures will continue to advance the field of energetic materials and crystal engineering.

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